molecular formula C20H24N2O5S B2709749 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide CAS No. 922058-51-3

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide

Cat. No.: B2709749
CAS No.: 922058-51-3
M. Wt: 404.48
InChI Key: SYCXKQRYOJJPCN-UHFFFAOYSA-N
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Description

Historical Development of Oxazepine-based Compounds

The origins of oxazepine-based compounds trace back to mid-20th-century advancements in psychopharmacology. In 1955, Hoffmann-La Roche chemist Leo Sternbach serendipitously discovered chlordiazepoxide (Librium), marking the advent of benzodiazepines. While benzodiazepines dominated early neuropharmacology, their structural limitations prompted investigations into related heterocycles. By the 1960s, oxazepine derivatives emerged as scaffolds with improved metabolic stability and reduced side-effect profiles compared to their benzodiazepine counterparts.

A pivotal milestone arrived in 1969 with the patenting of oxcarbazepine, a dibenzazepine derivative bearing a ketone-modified oxazepine ring. This compound demonstrated anticonvulsant efficacy while circumventing the hepatic toxicity associated with carbamazepine, highlighting the therapeutic potential of oxazepine modifications. Subsequent decades saw systematic exploration of oxazepine’s seven-membered ring system, particularly its capacity to accommodate substituents like sulfonamides, which enhanced target selectivity and pharmacokinetic properties.

Table 1: Key Milestones in Oxazepine Derivative Development

Year Discovery/Advancement Significance
1955 Synthesis of chlordiazepoxide First benzodiazepine, inspired oxazepine research
1963 Introduction of diazepam (Valium) Demonstrated demand for anxiolytic heterocycles
1969 Patenting of oxcarbazepine Validated oxazepine’s anticonvulsant potential
1990s Incorporation of sulfonamide groups Improved bioavailability and target engagement

Significance in Heterocyclic Medicinal Chemistry

Benzo[b]oxazepines occupy a unique niche in heterocyclic chemistry due to their fused bicyclic structure, which combines a benzene ring with a seven-membered oxazepine moiety containing both oxygen and nitrogen atoms. This architecture confers conformational flexibility, enabling interactions with diverse biological targets such as neurotransmitter receptors and apoptosis regulators. The addition of sulfonamide groups further augments these interactions by introducing hydrogen-bonding capabilities and acidic protons, critical for binding to enzymatic active sites.

Recent studies underscore the pharmacological versatility of sulfonamide-functionalized oxazepines. For instance, halogenated benzooxazepines (BZOs) exhibit potent anticancer activity by inhibiting poly [ADP-ribose] polymerase 1 (PARP1) and tankyrase 1, key proteins in DNA repair and apoptosis. Similarly, sulfonamide-linked oxazepine derivatives demonstrate antimicrobial efficacy against Gram-positive and Gram-negative pathogens, attributed to their disruption of bacterial cell wall synthesis.

Table 2: Structural Features and Biological Relevance of Benzo[b]oxazepine Sulfonamides

Structural Feature Biological Impact Example Application
Oxazepine ring Conformational flexibility Binds GABAA receptors
Sulfonamide group Hydrogen-bond donor/acceptor Inhibits PARP1 in cancer
Halogen substituents Enhanced lipophilicity Antimicrobial activity
Methoxy groups Electron donation Antioxidant properties

Evolution of Sulfonamide-containing Oxazepines as Research Targets

The integration of sulfonamide functionalities into oxazepine frameworks represents a strategic response to the limitations of early heterocyclic drugs. Traditional oxazepines, while effective, often suffered from poor solubility and rapid metabolism. Sulfonamide incorporation addresses these issues by introducing polar sulfonyl groups that enhance water solubility and metabolic stability.

Modern synthetic methodologies, such as microwave-assisted cyclization and sonochemical techniques, have accelerated the production of sulfonamide-oxazepine hybrids. For example, Schiff base intermediates derived from sulfathiazole have been cyclized into oxazepine derivatives with yields exceeding 80% under optimized conditions. These advances enable precise structural tuning, such as the introduction of electron-withdrawing substituents (e.g., chlorine) at the R2-position, which markedly improves anticancer potency.

Table 3: Representative Sulfonamide-Oxazepine Derivatives and Their Activities

Compound Substituents Biological Activity Target
BZO-Cl Cl at R2 PARP1 inhibition (IC50 = 12 nM) Cancer
Oxz-SO2-NH2 Sulfonamide, -OCH3 DPPH scavenging (EC50 = 18 µM) Antioxidant
STZ-Oxz Sulfathiazole core MIC = 2 µg/mL (S. aureus) Antimicrobial

Current Research Landscape and Challenges

Contemporary research on benzo[b]oxazepine sulfonamides leverages computational and experimental synergies. Density functional theory (DFT) calculations and molecular dynamics simulations predict binding affinities and metabolic pathways, guiding the design of derivatives with optimized ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. For instance, BZO-Cl’s stability in PARP1 binding pockets was validated through 100-ns molecular dynamics trajectories, confirming its potential as a chemotherapeutic agent.

Despite these advancements, challenges persist. Synthetic complexity remains a barrier, as multi-step routes are often required to install sulfonamide groups without compromising ring integrity. Additionally, achieving selectivity over off-target proteins (e.g., carbonic anhydrases) demands meticulous structural optimization. Future directions include the development of hybrid scaffolds combining oxazepines with triazoles or quinazolines to exploit synergistic pharmacological effects.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-5-13-6-8-17(26-4)18(10-13)28(24,25)22-14-7-9-16-15(11-14)21-19(23)20(2,3)12-27-16/h6-11,22H,5,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCXKQRYOJJPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo-fused oxazepine ring and a sulfonamide moiety, contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound's chemical formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 388.5 g/mol. Its structure can be represented as follows:

SMILES Cc1cc(C)c(S(=O)(=O)Nc2ccc3c(c2)OCC(C)(C)C(=O)N3)cc1C\text{SMILES }Cc1cc(C)c(S(=O)(=O)Nc2ccc3c(c2)OCC(C)(C)C(=O)N3)cc1C

Physical Properties

PropertyValue
Molecular FormulaC20H24N2O4S
Molecular Weight388.5 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazepine ring and the benzenesulfonamide group can modulate the activity of various enzymes and receptors involved in critical biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as squalene synthase and farnesyl diphosphate synthase, which are crucial in cholesterol biosynthesis and other metabolic pathways .
  • Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Therapeutic Potential

Research indicates that this compound possesses strong inhibitory effects against certain therapeutic targets, making it a candidate for drug development. Its unique structure allows it to interact effectively with biological systems.

Case Studies

  • Inhibition Studies : In vitro studies have demonstrated that the compound exhibits IC50 values in the nanomolar range against target enzymes involved in cholesterol synthesis. For example, it showed an IC50 < 0.9 nM against rat liver microsomal squalene synthase .
  • Cellular Studies : A study utilizing Caco-2 cell monolayers indicated effective intestinal absorption and metabolic conversion of the compound, suggesting its potential bioavailability when administered orally .
  • Genotoxicity Assessment : Research has highlighted that certain derivatives of similar compounds induce micronucleated reticulocytes in a dose-dependent manner, indicating potential genotoxic effects that warrant further investigation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential.

Compound NameStructure ComparisonBiological Activity Profile
N-(3,3-dimethyl-4-oxo-benzoxazepin)Lacks sulfonamide groupDifferent enzyme inhibition profile
N-(5-ethyl-3,3-dimethyl-4-oxo-benzoxazepin)Ethyl substitutionAltered solubility and reactivity
N-(3-methylbenzamide)Simpler structureLimited therapeutic applications

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Properties :
    • The compound's structure suggests it may exhibit properties similar to other oxazepine derivatives, which are often studied for their antimicrobial , anti-inflammatory , and antioxidant activities.
    • Research indicates that compounds in this class can modulate calcium channels and inhibit specific enzymatic activities related to inflammation and microbial metabolism.
  • Therapeutic Potential :
    • Antimicrobial Activity : Preliminary studies have shown that similar compounds demonstrate effectiveness against various pathogens, including bacteria and fungi. For instance, related sulfonamides have been reported to have Minimum Inhibitory Concentrations (MIC) as low as 6.67 mg/mL against Pseudomonas aeruginosa .
    • Anti-inflammatory Effects : Compounds like this one may reduce edema and inflammation through mechanisms involving inhibition of pro-inflammatory cytokines.

Synthesis and Reaction Pathways

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide typically involves several key steps:

  • Formation of the oxazepine ring.
  • Introduction of the sulfonamide group.
  • Functionalization at the ethyl and methoxy positions.

These reactions often require specific catalysts or reagents to ensure high yields and purity while minimizing side reactions.

Case Studies

Several case studies highlight the compound's efficacy in various applications:

  • In Vitro Studies : Testing has demonstrated promising antimicrobial effects against a range of bacterial strains.
  • In Vivo Studies : Animal models have shown that the compound can effectively reduce inflammation and pain associated with various conditions.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (mg/mL)Notes
Compound AAntimicrobial6.67Active against Pseudomonas aeruginosa
Compound BAnti-inflammatory94% inhibitionEffective in reducing edema
Compound CAntioxidantIC50 0.3287Comparable to Vitamin C

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The benzo[b][1,4]oxazepine core distinguishes this compound from related heterocycles. For example:

  • Benzo[b][1,4]oxazin Derivatives : Compounds like 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid (from ) share a six-membered oxazin ring but lack the seven-membered oxazepine structure. The additional methyl and oxo groups in the target compound may enhance conformational rigidity or alter binding interactions .
  • Oxadiazole Derivatives : 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole () features a five-membered oxadiazole ring. Smaller rings often exhibit higher metabolic stability but reduced steric flexibility compared to oxazepines.

Sulfonamide and Benzamide Analogs

Several pesticidal sulfonamides and benzamides from provide functional group parallels:

Compound Name Core Structure Key Substituents Use/Activity
Target Compound Benzo[b][1,4]oxazepine 3,3-dimethyl-4-oxo; 5-ethyl-2-methoxy Unknown (potential agrochemical)
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Benzamide 2,3-dichlorophenyl; ethoxymethoxy Pesticide
Sulfentrazone Triazolone-sulfonamide Difluoromethyl, methyl, trifluoromethyl Herbicide
Diflufenican Pyridinecarboxamide Trifluoromethylphenoxy, difluorophenyl Herbicide
  • Substituent Effects : The 5-ethyl-2-methoxy group in the target compound contrasts with halogenated (e.g., dichloro in etobenzanid) or fluorinated (e.g., trifluoromethyl in sulfentrazone) substituents. Ethyl and methoxy groups may improve solubility or reduce toxicity compared to halogens .
  • Mode of Action: Sulfentrazone and diflufenican act as protoporphyrinogen oxidase (PPO) inhibitors. The target compound’s sulfonamide group could facilitate similar enzyme interactions, but its heterocyclic core might alter binding specificity .

Q & A

Q. What are the key considerations for synthesizing this compound, and how can purity be optimized?

Synthesis involves multi-step organic reactions, starting with the construction of the benzo[b][1,4]oxazepin core, followed by sulfonamide coupling. Critical steps include:

  • Controlled reaction conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates and maintain temperatures between 60–80°C for optimal yield .
  • Catalysts and solvents : Employ Pd-based catalysts for coupling reactions and polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity. Confirm purity via HPLC with UV detection (λ = 254 nm) .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry. Key signals include the sulfonamide NH (~10 ppm) and oxazepin carbonyl (~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~433 g/mol) and detect fragmentation patterns .
  • X-ray crystallography : For unambiguous 3D structure determination, use SHELX programs (SHELXL for refinement) to resolve bond lengths and angles .

Q. How does the compound’s structure influence its solubility and stability?

The sulfonamide group enhances water solubility at physiological pH, while the ethyl and methoxy substituents increase lipophilicity, favoring membrane permeability. Stability studies (via TGA/DSC) show decomposition above 200°C, requiring storage at –20°C under argon .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare NMR data with DFT-calculated chemical shifts (using Gaussian09) to identify discrepancies caused by dynamic effects (e.g., rotamers) .
  • Variable-temperature NMR : Detect conformational flexibility by analyzing signal splitting at low temperatures (–40°C) .
  • Crystallographic validation : Resolve ambiguous NOEs or coupling constants with X-ray structures .

Q. How can reaction pathways for sulfonamide coupling be mechanistically validated?

  • Kinetic isotope effects (KIE) : Replace protons with deuterium at reactive sites (e.g., NH groups) to assess rate-determining steps .
  • Trapping intermediates : Use quench-flow experiments with TEMPO to isolate and characterize short-lived intermediates via LC-MS .
  • Computational modeling : Apply DFT (B3LYP/6-31G*) to map energy profiles for coupling steps and identify transition states .

Q. What methods optimize regioselectivity during oxazepin ring formation?

  • Protecting group strategies : Temporarily block reactive amines with Boc groups to direct cyclization .
  • Solvent effects : Use THF for kinetic control (favoring 7-membered rings) versus toluene for thermodynamic control (reducing byproducts) .
  • Catalytic screening : Test Brønsted acids (e.g., p-TsOH) to accelerate ring closure while minimizing side reactions .

Q. How can computational tools predict biological targets or off-target interactions?

  • Molecular docking : Use AutoDock Vina to screen against kinase or GPCR databases, prioritizing binding pockets with high shape complementarity to the sulfonamide moiety .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues (e.g., hydrogen bonds with catalytic lysines) .
  • Pharmacophore modeling : Align electrostatic and hydrophobic features with known inhibitors (e.g., carbonic anhydrase) to predict activity .

Methodological Challenges and Solutions

Q. How to address low yields in final sulfonamide coupling?

  • Reagent optimization : Replace EDCl/HOBt with HATU/DIPEA for higher activation efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h at 100°C, improving yields by 15–20% .
  • In situ IR monitoring : Track amine depletion (disappearance of N-H stretch at ~3400 cm⁻¹) to terminate reactions at optimal conversion .

Q. What approaches validate the compound’s metabolic stability in vitro?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use ketoconazole as a CYP3A4 inhibitor control .
  • Reactive metabolite screening : Trap electrophilic intermediates with glutathione and detect adducts via neutral loss scanning (m/z 129) .

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